molecular formula C19H20FNO3 B11160766 4-{[2-(2-Fluorobiphenyl-4-yl)propanoyl]amino}butanoic acid

4-{[2-(2-Fluorobiphenyl-4-yl)propanoyl]amino}butanoic acid

Cat. No.: B11160766
M. Wt: 329.4 g/mol
InChI Key: LHLFIBBLXOUKEB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-{[2-(2-Fluorobiphenyl-4-yl)propanoyl]amino}butanoic acid is a synthetic organic compound known for its unique chemical structure and potential applications in various fields. This compound features a biphenyl core with a fluorine atom and a propanoyl group, making it a subject of interest in medicinal chemistry and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{[2-(2-Fluorobiphenyl-4-yl)propanoyl]amino}butanoic acid typically involves multiple steps, starting with the preparation of 2-(2-Fluorobiphenyl-4-yl)propanoic acid. This intermediate can be synthesized through a Suzuki-Miyaura coupling reaction, where 2-fluorobiphenyl is coupled with a suitable boronic acid derivative in the presence of a palladium catalyst .

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to achieve high yields and purity. This includes controlling the temperature, pressure, and concentration of reagents. The use of continuous flow reactors and advanced purification techniques such as chromatography can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

4-{[2-(2-Fluorobiphenyl-4-yl)propanoyl]amino}butanoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .

Scientific Research Applications

4-{[2-(2-Fluorobiphenyl-4-yl)propanoyl]amino}butanoic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-{[2-(2-Fluorobiphenyl-4-yl)propanoyl]amino}butanoic acid involves its interaction with specific molecular targets. In medicinal applications, it may inhibit enzymes involved in inflammatory pathways, such as cyclooxygenase (COX) enzymes. The fluorine atom enhances its binding affinity and selectivity towards these targets, leading to its therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-{[2-(2-Fluorobiphenyl-4-yl)propanoyl]amino}butanoic acid stands out due to its unique combination of a biphenyl core with a fluorine atom and a propanoyl group. This structure imparts distinct chemical reactivity and biological activity, making it a valuable compound for various research and industrial applications .

Properties

Molecular Formula

C19H20FNO3

Molecular Weight

329.4 g/mol

IUPAC Name

4-[2-(3-fluoro-4-phenylphenyl)propanoylamino]butanoic acid

InChI

InChI=1S/C19H20FNO3/c1-13(19(24)21-11-5-8-18(22)23)15-9-10-16(17(20)12-15)14-6-3-2-4-7-14/h2-4,6-7,9-10,12-13H,5,8,11H2,1H3,(H,21,24)(H,22,23)

InChI Key

LHLFIBBLXOUKEB-UHFFFAOYSA-N

Canonical SMILES

CC(C1=CC(=C(C=C1)C2=CC=CC=C2)F)C(=O)NCCCC(=O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.